molecular formula C15H22O B1254681 (+)-(S)-dihydro-ar-turmerone

(+)-(S)-dihydro-ar-turmerone

Cat. No. B1254681
M. Wt: 218.33 g/mol
InChI Key: FWSUEHMNQCROMJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(S)-dihydro-ar-turmerone is a sesquiterpenoid that is 2-methylheptan-4-one substituted by a 4-methylphenyl group at position 6. It has been isolated from Peltophorum dasyrachis. It has a role as a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a sesquiterpenoid, a ketone and a member of toluenes.

Scientific Research Applications

Neural Stem Cell Proliferation

Ar-turmerone has been shown to induce neural stem cell (NSC) proliferation both in vitro and in vivo. This effect is significant due to its potential application in regenerating neural cells, which could be beneficial for treating neurodegenerative diseases. The compound increased the number of cultured NSCs due to an increase in NSC proliferation. In vivo, it promoted the mobilization of proliferating NSCs from the subventricular zone and the hippocampus of adult rats, demonstrating its potential to support regeneration in neurological diseases (Hucklenbroich et al., 2014).

Biotransformation and Enzymatic Activity

Studies have explored the biotransformation of (+)-(S)-ar-turmerone by the fungus Aspergillus niger, leading to several metabolites with reduced acetylcholinesterase inhibitory activity compared to the parent compound. This suggests potential applications in studying metabolic pathways and enzymatic interactions relevant to pharmacological and biochemical research (Fujiwara et al., 2011).

Antioxidant and Anti-inflammatory Effects

Ar-turmerone has demonstrated significant anti-inflammatory effects by inhibiting NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia. This indicates its potential use in developing treatments for neuroinflammatory and neurodegenerative conditions by modulating key signaling pathways involved in inflammation (Park et al., 2012).

Anti-cancer Properties

The compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. This effect is mediated through the activation of apoptotic proteins, suggesting ar-turmerone's potential as a therapeutic agent for cancer treatment. It has shown selective induction of apoptosis in leukemia cell lines without affecting stomach cancer cells, indicating its specificity and potential application in leukemia therapy (Lee, 2009).

Extraction and Isolation Techniques

Research has also focused on optimizing the extraction and isolation methods for ar-turmerone from turmeric oleoresin, highlighting its pharmacological effects including antivenom, antidepressant, antiepileptic, antidermatophyte, antitumor, and antiplatelet activities. These studies provide insights into more efficient and cost-effective methods of obtaining pure ar-turmerone for further research and application (Husein et al., 2022).

properties

Product Name

(+)-(S)-dihydro-ar-turmerone

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(6S)-2-methyl-6-(4-methylphenyl)heptan-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-8,11,13H,9-10H2,1-4H3/t13-/m0/s1

InChI Key

FWSUEHMNQCROMJ-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CC(=O)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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